N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are structurally similar to the compound , have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s disease . Others are used as raw materials in the synthesis of anticancer agents .
Biochemical Pathways
For example, they can act as metal complexing agents and play a role in the development of insecticides .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core The initial step may include the formation of 5-methylthiophene-2-yl ethylamine, followed by methoxylation to introduce the methoxy group
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Thiophene-3-carboxylic acid derivatives.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-3-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives can be explored for their biological activity, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are being investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers. Its unique electronic properties make it suitable for applications in electronic devices.
Comparison with Similar Compounds
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
Uniqueness: N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-3-carboxamide stands out due to its specific structural features, such as the presence of the thiophene ring and the methoxy group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
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Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-9-3-4-12(18-9)11(16-2)7-14-13(15)10-5-6-17-8-10/h3-6,8,11H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKDSBNGCGVRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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